molecular formula C36H46O20 B1247970 Luteoside A

Luteoside A

Cat. No. B1247970
M. Wt: 798.7 g/mol
InChI Key: CHCBSUXEBKZFGJ-SLPDEROOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Luteoside A is a natural product found in Tecoma stans var. velutina, Markhamia stipulata, and Markhamia lutea with data available.

Scientific Research Applications

Antioxidant and Anti-inflammatory Activities

Luteoside A has been identified for its potent antioxidant and anti-inflammatory activities. Studies have shown that the main metabolite of Luteoside A, Luteolin monoglucuronide, can be converted back to free Luteolin in the body. This free Luteolin has functional activities, such as suppressing TNF-alpha-induced ICAM-1 expression in human umbilical vein endothelial cells (HUVECs). This property is significant in potentially controlling inflammatory responses involved in diseases like atherosclerosis and cancer (Shimoi et al., 2000).

Proteomic and Phosphoproteomic Significance

In the realm of cancer research, particularly lung squamous cell carcinoma (LUSC), proteomic and phosphoproteomic analyses have utilized Luteoside A. Studies involving LUSC patients have revealed distinct molecular characteristics and clinicopathologic features associated with the proteomic data of Luteoside A. Specific pathways, such as the spliceosome pathway and focal adhesion pathway, have been identified in relation to the subgroups based on proteomic data. These findings emphasize the importance of Luteoside A in understanding the heterogeneity of tumors at the proteomic level, potentially paving the way for precision medicine strategies (Pan et al., 2020).

properties

Product Name

Luteoside A

Molecular Formula

C36H46O20

Molecular Weight

798.7 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-2-(acetyloxymethyl)-5-[(2S,3S,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C36H46O20/c1-16-26(44)27(45)28(46)33(52-16)55-30-29(54-25(43)8-5-18-3-6-20(39)22(41)11-18)24(13-50-17(2)38)53-34(49-10-9-19-4-7-21(40)23(42)12-19)31(30)56-35-32(47)36(48,14-37)15-51-35/h3-8,11-12,16,24,26-35,37,39-42,44-48H,9-10,13-15H2,1-2H3/b8-5+/t16-,24+,26-,27+,28+,29+,30-,31+,32+,33-,34+,35-,36+/m0/s1

InChI Key

CHCBSUXEBKZFGJ-SLPDEROOSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@H]([C@](CO3)(CO)O)O)OCCC4=CC(=C(C=C4)O)O)COC(=O)C)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(CO3)(CO)O)O)OCCC4=CC(=C(C=C4)O)O)COC(=O)C)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O

synonyms

1-O-(3,4-dihydroxyphenyl)ethyl apiofuranosyl-1-2-rhamnopyranosyl(1-3)-4-caffeoyl-6-acetylglucopyranoside
luteoside A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Luteoside A
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Luteoside A
Reactant of Route 3
Luteoside A
Reactant of Route 4
Luteoside A
Reactant of Route 5
Luteoside A
Reactant of Route 6
Luteoside A

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